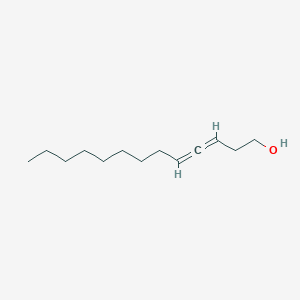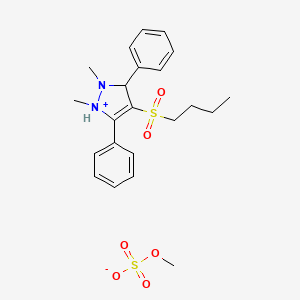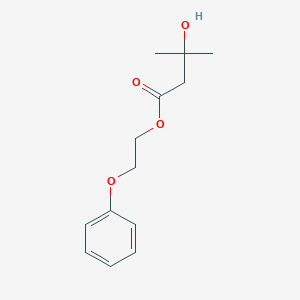![molecular formula C17H14Cl2N2 B14608686 1-[2-(2,4-Dichlorophenyl)-2-phenylethyl]-1H-imidazole CAS No. 61023-62-9](/img/structure/B14608686.png)
1-[2-(2,4-Dichlorophenyl)-2-phenylethyl]-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(2,4-Dichlorophenyl)-2-phenylethyl]-1H-imidazole is a member of the imidazole class of compounds. It is characterized by the presence of a 2-(2,4-dichlorophenyl)-2-phenylethyl group attached to the nitrogen atom of the imidazole ring. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(2,4-Dichlorophenyl)-2-phenylethyl]-1H-imidazole typically involves the reaction of 2,4-dichlorophenylacetonitrile with phenylmagnesium bromide, followed by cyclization with imidazole. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as caustic soda flakes .
Industrial Production Methods: For industrial production, the synthesis process is scaled up with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization with methylbenzene are common practices .
Analyse Chemischer Reaktionen
Types of Reactions: 1-[2-(2,4-Dichlorophenyl)-2-phenylethyl]-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogen substitution reactions are common, where chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophilic reagents like sodium methoxide in methanol.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
1-[2-(2,4-Dichlorophenyl)-2-phenylethyl]-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antifungal and antibacterial agent.
Medicine: Investigated for its therapeutic potential in treating various diseases, including fungal infections and cancer.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Wirkmechanismus
The mechanism of action of 1-[2-(2,4-Dichlorophenyl)-2-phenylethyl]-1H-imidazole involves its interaction with specific molecular targets. It binds to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it can inhibit the enzyme 14-alpha demethylase, leading to the accumulation of toxic sterols in fungal cells, ultimately causing cell death .
Vergleich Mit ähnlichen Verbindungen
Fenticonazole: Another imidazole derivative with antifungal properties.
Clotrimazole: A widely used antifungal agent.
Miconazole: Known for its broad-spectrum antifungal activity
Uniqueness: 1-[2-(2,4-Dichlorophenyl)-2-phenylethyl]-1H-imidazole stands out due to its unique structural features and versatile applications. Its dichlorophenyl and phenylethyl groups contribute to its potent biological activity and make it a valuable compound in both research and industrial settings .
Eigenschaften
CAS-Nummer |
61023-62-9 |
|---|---|
Molekularformel |
C17H14Cl2N2 |
Molekulargewicht |
317.2 g/mol |
IUPAC-Name |
1-[2-(2,4-dichlorophenyl)-2-phenylethyl]imidazole |
InChI |
InChI=1S/C17H14Cl2N2/c18-14-6-7-15(17(19)10-14)16(11-21-9-8-20-12-21)13-4-2-1-3-5-13/h1-10,12,16H,11H2 |
InChI-Schlüssel |
PKWLVRHEFAMLGJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Amino-10-bromo-8H-naphtho[2,3-c]thioxanthene-5,8,14-trione](/img/structure/B14608605.png)

![1,4-Dioxaspiro[4.8]trideca-6,7-diene](/img/structure/B14608612.png)
![7-Ethoxy[1,3]oxazolo[4,5-c]quinolin-2(3H)-one](/img/structure/B14608620.png)


![Benzamide, N-[(4-nitrophenyl)thio]-](/img/structure/B14608634.png)

![1-Phenyl-5-[(propan-2-yl)oxy]-1H-pyrazole-3-carbonyl chloride](/img/structure/B14608657.png)




